Niflumic acid is a synthetic, non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [, , , , ] It acts as a potent and relatively non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. [, , , ] Niflumic acid is widely used as a pharmacological tool in scientific research to investigate the role of ion channels and transporters, particularly chloride channels, in various physiological and pathological processes. [, , , , , , , , , ]
Synthesis Analysis
One method for synthesizing niflumic acid involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline. [] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. []
Molecular Structure Analysis
Niflumic acid readily forms esters with alcohols in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like dimethylaminopyridine (DMAP). [] This reaction is commonly employed to synthesize prodrugs of niflumic acid with improved physicochemical properties, such as enhanced lipophilicity for better absorption. []
Niflumic acid is metabolized in the liver, primarily via hydroxylation reactions catalyzed by cytochrome P450 enzymes. [, ] These reactions lead to the formation of metabolites like 4'-hydroxyniflumic acid and 5-hydroxyniflumic acid. [, ] These metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility for excretion. []
Mechanism of Action
Inhibition of Cyclooxygenase (COX): Niflumic acid inhibits both COX-1 and COX-2 isoforms, thereby reducing prostaglandin synthesis and exerting anti-inflammatory effects. [, , , ]
Blockade of Ion Channels: Niflumic acid acts as a non-selective ion channel blocker, targeting various ion channels with different affinities. [, , , , , , , , , ] Its primary targets include:
Calcium-activated Chloride Channels (CaCCs): Niflumic acid inhibits CaCCs by interacting with their open state and physically blocking the pore, thereby reducing chloride ion flow. [, , , , , , , ] This effect has been implicated in its modulation of neuronal excitability, smooth muscle contraction, and epithelial ion transport. [, , , , , , ]
Other Ion Channels: Niflumic acid has also been shown to inhibit other ion channels, such as cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels, voltage-gated calcium channels, ATP-sensitive potassium channels, and some types of glutamate transporters, albeit with lower potency. [, , , , ]
Physical and Chemical Properties Analysis
Appearance: White to pale yellow crystalline powder [, ]
Molecular Formula: C13H9F3N2O2 [, ]
Molecular Weight: 282.22 g/mol [, ]
Solubility: Practically insoluble in water; soluble in ethanol, acetone, and dimethylformamide [, , , ]
Melting Point: 209–212 °C [, ]
pKa: 4.2 []
LogP: 3.2 []
Applications
Smooth Muscle: Researchers have employed niflumic acid to explore the contribution of CaCCs to smooth muscle contraction in blood vessels, airways, and the gastrointestinal tract. [, , , ]
Neurons: Niflumic acid has been used to study the role of CaCCs in regulating neuronal excitability, synaptic plasticity, and pain signaling. [, , ]
Epithelial Cells: Studies have utilized niflumic acid to investigate the involvement of CaCCs in epithelial ion transport processes, such as fluid secretion in the airways and electrolyte transport in the kidney. [, , , ]
CFTR Chloride Channels: Niflumic acid has been used to investigate the role of CFTR channels in cystic fibrosis and other related diseases. []
Glutamate Transporters: Researchers have employed niflumic acid to study the functional properties of glutamate transporters, particularly their role in regulating glutamate levels in the brain. []
Cell Volume Regulation: Studies have used niflumic acid to explore the involvement of chloride channels in regulating cell volume in response to osmotic changes. [, ]
Hormone Secretion: Niflumic acid has been used to investigate the role of chloride channels in regulating hormone secretion from endocrine cells. []
Related Compounds
Talniflumate
Compound Description: Talniflumate is a prodrug of niflumic acid. Prodrugs are pharmacologically inactive compounds that are metabolized in the body to release the active drug. [] Talniflumate is designed to be converted into niflumic acid after administration. []
Relevance: Talniflumate is specifically designed to be metabolized into niflumic acid, making it a direct and relevant compound in understanding the pharmacokinetics and potential therapeutic applications of niflumic acid. []
4'-Hydroxyniflumic Acid
Compound Description: 4'-Hydroxyniflumic acid is a metabolite of niflumic acid, generated through hydroxylation by liver microsomes. [, ] This metabolic pathway suggests that 4'-hydroxyniflumic acid is a product of niflumic acid breakdown in the body. [, ]
Relevance: As a direct metabolite of niflumic acid, 4'-hydroxyniflumic acid is crucial in understanding the drug's metabolism, potential active metabolites, and any potential biological effects or toxicity these metabolites might possess. [, ]
5-Hydroxyniflumic Acid
Compound Description: Similar to 4'-hydroxyniflumic acid, 5-hydroxyniflumic acid is another metabolite of niflumic acid, also produced by hydroxylation in the liver. [, ] These hydroxylation reactions suggest specific enzymatic pathways involved in niflumic acid metabolism. [, ]
Relevance: The presence of 5-hydroxyniflumic acid as a metabolite highlights the multiple metabolic pathways of niflumic acid. Understanding the formation and potential activity of 5-hydroxyniflumic acid is vital in understanding the overall pharmacological profile of niflumic acid. [, ]
Flufenamic Acid
Compound Description: Flufenamic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), sharing structural similarities with niflumic acid. [, , ] It is known to inhibit calcium-activated chloride channels, similar to niflumic acid. []
Relevance: The structural and functional similarities between flufenamic acid and niflumic acid provide valuable insights into potential structure-activity relationships. Comparing their activities and potencies can help elucidate the specific structural features essential for their pharmacological effects, particularly regarding their interaction with ion channels. [, , ]
Meclofenamic Acid
Compound Description: Meclofenamic acid is another member of the fenamate family of NSAIDs, closely related in structure to both niflumic acid and flufenamic acid. [, , ] Studies indicate that meclofenamic acid also exhibits inhibitory effects on calcium-activated chloride channels. []
Relevance: The inclusion of meclofenamic acid in research alongside niflumic acid and flufenamic acid further strengthens the investigation of structure-activity relationships within the fenamate class. Observing subtle variations in their structures and corresponding effects on calcium-activated chloride channels contributes to a more comprehensive understanding of this drug family. [, , ]
Tolfenamic Acid
Compound Description: Tolfenamic acid belongs to the fenamate group of NSAIDs, displaying structural similarities to niflumic acid. [] It also acts on ion channels, demonstrating its close relationship with other fenamates like niflumic acid. []
Relevance: Tolfenamic acid strengthens the study of structure-activity relationships within the fenamate family. By analyzing its effects in comparison to niflumic acid, researchers can further refine their understanding of the critical structural components contributing to their pharmacological activities. []
Relevance: Though structurally different from niflumic acid, nimesulide's inclusion in research comparing effects on ion channels provides valuable comparative data. This comparison highlights that the ion channel modulating effects are not limited to the fenamate structural class, suggesting a broader mechanism of action for these compounds. []
Indomethacin
Compound Description: Indomethacin is a NSAID, but unlike niflumic acid, it does not belong to the fenamate family. [, , ] This structural difference is significant when comparing their impacts on specific targets like cyclooxygenase enzymes, where indomethacin is a known inhibitor. [, , ]
Relevance: Comparing indomethacin and niflumic acid, despite being NSAIDs, helps delineate the unique properties attributed to their structural classes. It clarifies that while both exhibit anti-inflammatory properties, their mechanisms and targets may differ due to their distinct structures. [, , ]
Piroxicam
Compound Description: Piroxicam is a NSAID that, similar to indomethacin, is not structurally related to the fenamate group, including niflumic acid. [, ] These distinct structural classes highlight potential differences in their mechanisms of action and pharmacological effects. [, ]
Relevance: Comparing piroxicam's activity to niflumic acid helps differentiate the pharmacological actions of these NSAIDs. Despite both possessing anti-inflammatory properties, their specific mechanisms and interactions with targets like ion channels and enzymes might differ significantly due to their structural disparities. [, ]
Compound Description: DIDS is a known chloride channel blocker. [, , , ] It is often used as a tool compound in research to investigate the role of chloride channels in various cellular processes. [, , , ]
Relevance: DIDS serves as a valuable pharmacological tool to compare and contrast with niflumic acid. Both compounds exhibit inhibitory effects on chloride channels, although their mechanisms and potencies might differ. Studying their comparative effects allows for a deeper understanding of chloride channel function and potential drug interactions. [, , , ]
Anthracene-9-Carboxylic Acid (A-9-C)
Compound Description: A-9-C is another chloride channel blocker frequently employed in research to study chloride channel activity and its involvement in physiological processes. []
Relevance: Like DIDS, A-9-C is a tool compound used alongside niflumic acid to dissect the complexities of chloride channel pharmacology. Comparing the effects of A-9-C and niflumic acid provides valuable insights into the different ways these compounds interact with chloride channels and their potential for selective inhibition. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nelarabine is a purine nucleoside analog that is used as a cytotoxic agent in hematological malignancies. Nelarabine is converted into arabinosyl-guanine (ara-G) in the blood, and ara-G is selectively accumulated in T cells and malignant T-lymphoid cells, where it is phosphorylated to produce ara-GTP and incorporated into DNA. This leads to DNA breaks, increased expression of Fas ligand, and apoptosis. Ara-G is accumulated most effectively by acute lymphoid leukemia and chronic myeloid leukemia blasts. Nelarabine is an arabinonucleoside antimetabolite with antineoplastic activity. Nelarabine is demethoxylated by adenosine deaminase to become biologically active 9-beta-D-arabinosylguanine (ara-G); ara-G incorporates into DNA, thereby inhibiting DNA synthesis and inducing an S phase-dependent apoptosis of tumor cells. (NCI04) Nelarabine is a purine analogue and antineoplastic agent used in the therapy of T cell lymphoblastic leukemia or lymphoma. Nelarabine is associated with a low rate of transient serum enzyme elevations during therapy and has been linked to rare instances of clinically apparent acute liver injury with jaundice. Nelarabine, also known as arranon or compound 506U78, belongs to the class of organic compounds known as purine nucleosides. Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety. Nelarabine is a drug which is used for the treatment of pediatric and adult patients with acute t-cell lymphoblastic leukemia and t-cell lymphoblastic lymphoma whose disease has not responded to or has relapsed following treatment with at least two chemotherapy regimens. Nelarabine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Nelarabine has been detected in multiple biofluids, such as urine and blood. Within the cell, nelarabine is primarily located in the cytoplasm. Nelarabine can be biosynthesized from guanine and 9-beta-D-arabinofuranosylguanine.
Nelipepimut-S is a cancer vaccine comprised of a human leukocyte antigen (HLA) A2/A3 restricted HER2/neu (human epidermal growth factor receptor 2; ErbB2) nonapeptide derived from the extracellular domain of the HER2 protein, with potential immunomodulating and antineoplastic activities. Upon intradermal injection, nelipepimut-S may induce a specific cytotoxic T-lymphocyte (CTL) response against HER2/neu-expressing tumor cells. HER2/neu, a tumor-associated antigen and a member of the epidermal growth factor receptor family of tyrosine kinases, is overexpressed in various tumor cell types and plays a key role in tumorigenesis.
Nelociguat is a stimulator of soluble guanylate cyclase (sGC) and an active metabolite of riociguat. It is formed from riociguat by the cytochrome P450 (CYP) isoform CYP1A1.3 Nelociguat increases phosphorylation of the protein kinase G (PKG) substrate vasodilator-stimulator protein (VASP) in isolated rat aortic smooth muscle cells (EC50 = 353 nM). It induces vasodilation in rat aortic rings (EC50 = 75 nM). Nelociguat (3 mg/kg) decreases urine output and cardiac hypertrophy, as well as improves survival, in spontaneously hypertensive stroke-prone rats fed a high-salt high-fat diet. It improves erectile responses to electrical stimulation of the cavernous nerve in a rat model of cavernous nerve crush injury when administered at doses of 0.03 and 0.3 mg/kg. Nelociguat is a member of the class of pyrazolopyridines that is 1H-pyrazolo[3,4-b]pyridine which is substituted by a 2-fluorobenzyl and 4,6-diamino-5-[(methoxycarbonyl)amino]pyrimidin-2-yl groups at positions 1 and 3, respectively. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure. It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite and a vasodilator agent. It is a pyrazolopyridine, a member of monofluorobenzenes, a carbamate ester and an aminopyrimidine.
Nelonicline, aslo known as ABT-126, is an Alpha7 nicotinic acetylcholine receptor agonist and Nicotinic acetylcholine receptor agonist. Nelonicline is potentially useful for the treatment of Alzheimer's diseases. ABT-126 may be useful to reduce dyskinesias in both early- and later-stage Parkinson's disease. Accumulating evidence suggests that the α7 subtype of nicotinic acetylcholine receptors (nAChRs) plays a key role in inflammatory processes, thought to be involved in the pathophysiology of neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease.
Nematocyphol is triterpene constituents from Euphorbia nematocypha Hand-Mazz. Seven triterpenoids have been isolated from the roots of Euphorbia nematocypha Hand-Mazz. through chromatography on 20% AgNO3-silica gel. One of them was identified as a new compound named nematocyphol on the basis of spectral data (IR, EIMS, 1H-NMR and 13C-NMR). Its structure was deduced as IVa. Other compounds were identified as nepehinol acetate (I), germanicol acetate (II), euphol (III), tanaxastanol (Va), 24-methylenecycloartanol (VIa) and nepehinol (VIIa). These compounds were obtained for the first time from this plant.